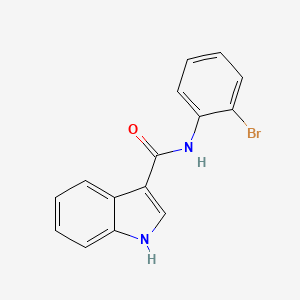

N-(2-Bromophenyl)-1H-indole-3-carboxamide

Description

Properties

CAS No. |

61788-28-1 |

|---|---|

Molecular Formula |

C15H11BrN2O |

Molecular Weight |

315.16 g/mol |

IUPAC Name |

N-(2-bromophenyl)-1H-indole-3-carboxamide |

InChI |

InChI=1S/C15H11BrN2O/c16-12-6-2-4-8-14(12)18-15(19)11-9-17-13-7-3-1-5-10(11)13/h1-9,17H,(H,18,19) |

InChI Key |

FYQCIOKDZWJFCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Bromophenyl 1h Indole 3 Carboxamide and Its Analogues

Established Synthetic Pathways for the Indole-3-Carboxamide Core Structure

The construction of the foundational indole-3-carboxamide architecture can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Amide Coupling Strategies from Indole-3-carboxylic Acids

The most direct and convergent approach to N-substituted indole-3-carboxamides involves the coupling of an indole-3-carboxylic acid with a corresponding amine. This method is widely employed due to the commercial availability of a diverse range of starting materials. The reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

A variety of modern coupling reagents have been developed to promote this transformation with high efficiency and minimal side reactions. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve yields. nih.govnih.gov The general scheme for this approach is depicted below:

Scheme 1: General Amide Coupling Strategy

The choice of solvent and base is crucial for the success of these reactions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents, while non-nucleophilic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are often employed to neutralize the acid formed during the reaction. nih.gov

| Coupling Reagent | Additive | Base | Typical Solvent | Yield Range (%) |

| EDC | HOBt | DIPEA | DCM/DMF | Good to Excellent |

| DCC | DMAP | - | DCM | Good |

| HATU | - | DIPEA | DMF | Excellent |

| BOP-Cl | Et3N | - | CH2Cl2 | Good |

Table 1: Common Reagents for Amide Coupling of Indole-3-carboxylic Acids

Palladium-Catalyzed Carbonylative Cyclization Approaches

Palladium-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems. Carbonylative cyclization methods offer an elegant pathway to indole-3-carboxamides from readily available starting materials. One such approach involves the palladium-catalyzed reaction of o-alkynyl anilines with an amine and a carbon monoxide source. This process allows for the simultaneous formation of the indole (B1671886) ring and the carboxamide functionality in a single step.

Recent advancements have focused on developing more sustainable and efficient protocols. For instance, the use of molybdenum hexacarbonyl as a solid CO source has been reported, offering a safer alternative to gaseous carbon monoxide. These reactions typically proceed in good to excellent yields and tolerate a wide range of functional groups on both the aniline (B41778) and alkyne components.

Multicomponent Reaction Systems for Indole-3-carboxamide Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and diversity-oriented synthesis. Several MCRs have been developed for the synthesis of functionalized indole derivatives.

One notable example is the Ugi four-component reaction (Ugi-4CR), which can be adapted to produce indole-2-carboxamides. rug.nlresearchgate.net While not directly yielding the 3-carboxamide isomer, this methodology highlights the power of MCRs in rapidly assembling complex indole structures. The reaction of an aniline, an aldehyde, a carboxylic acid, and an isocyanide can lead to a diverse array of substituted indoles. rug.nlresearchgate.net

More targeted MCRs for indole-3-carboxamide synthesis are also being explored. These often involve the reaction of an indole derivative, an aldehyde, and a third component that incorporates the amide functionality. The development of novel MCRs remains an active area of research, promising more streamlined and efficient routes to complex indole-3-carboxamides. nih.govrsc.org

Reductive Cyclization Routes involving Cyanoacetamides

Reductive cyclization strategies provide another avenue for the synthesis of the indole core. While less common for the direct synthesis of indole-3-carboxamides, related methods involving the cyclization of ortho-substituted nitroarenes are well-established for indole synthesis. For instance, the Leimgruber–Batcho indole synthesis is a versatile method that proceeds via the reductive cyclization of an o-nitrostyrene derivative.

Adapting such a strategy for indole-3-carboxamide synthesis would likely involve a starting material containing a cyanoacetamide moiety ortho to a nitro group on an aromatic ring. The reduction of the nitro group would be followed by intramolecular cyclization to form the indole ring. The cyano group could then be hydrolyzed to the corresponding carboxamide.

Targeted Synthesis of N-Aryl-1H-indole-3-carboxamides

The introduction of an aryl substituent at the amide nitrogen atom of an indole-3-carboxamide can be achieved through several synthetic strategies, with the choice of method often dictated by the availability of starting materials and the desired substitution pattern.

Strategies for Incorporating the 2-Bromophenyl Moiety

The synthesis of the target compound, N-(2-Bromophenyl)-1H-indole-3-carboxamide, can be envisioned through the application of the methodologies described above.

The most straightforward approach is the direct amide coupling of indole-3-carboxylic acid with 2-bromoaniline (B46623). This reaction would fall under the category of amide coupling strategies (Section 2.1.1). The presence of the electron-withdrawing bromine atom on the aniline may slightly decrease its nucleophilicity, potentially requiring more forcing reaction conditions or the use of highly efficient coupling reagents like HATU.

Scheme 2: Direct Amide Coupling for this compound

Alternatively, palladium-catalyzed N-arylation methods, such as the Buchwald-Hartwig amination, could be employed. organic-chemistry.org In this scenario, indole-3-carboxamide would be coupled with 1-bromo-2-iodobenzene (B155775) or a related aryl halide. However, this approach is less direct as it requires the prior synthesis of the parent indole-3-carboxamide.

A palladium-catalyzed carbonylative approach could also be tailored for the synthesis of this compound. This would involve the reaction of an appropriate o-alkynyl aniline with 2-bromoaniline in the presence of a palladium catalyst and a carbon monoxide source.

| Starting Material 1 | Starting Material 2 | Reagents | Method |

| Indole-3-carboxylic acid | 2-Bromoaniline | EDC, HOBt, DIPEA | Amide Coupling |

| o-Alkynyl aniline | 2-Bromoaniline | Pd catalyst, CO source | Carbonylative Cyclization |

Table 2: Potential Synthetic Routes to this compound

The strategic selection from these advanced synthetic methodologies allows for the efficient and targeted synthesis of this compound and its analogues, paving the way for further exploration of their chemical and biological properties.

Regioselective Functionalization Techniques for Indole Nucleus Substitution

The indole nucleus possesses multiple sites susceptible to electrophilic substitution, with the C3 position being the most reactive. However, the synthesis of diverse analogues often necessitates functionalization at other positions of the heterocycle, such as C2, C4, C5, C6, or C7. Achieving such regioselectivity is a considerable challenge due to the similar reactivity of the C-H bonds on the benzene (B151609) portion of the indole. nih.gov Advanced methodologies, particularly transition-metal-catalyzed C-H activation and functionalization, have emerged as powerful tools to address this challenge. nih.govarkat-usa.org

Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials (e.g., halogenated indoles). For instance, palladium-catalyzed direct arylation can be employed to introduce substituents at specific positions by using directing groups. Glycine has been successfully used as a transient directing group for the C4-arylation of the indole core. nih.gov This strategy involves the formation of an intermediate that positions the palladium catalyst in proximity to the C4-H bond, facilitating its selective activation and subsequent coupling with an aryl halide.

Another key strategy involves the use of N-directing groups, such as picolinamide (B142947) or other bidentate chelating systems attached to the indole nitrogen. These groups can direct a metal catalyst (e.g., Palladium, Rhodium, or Ruthenium) to activate an adjacent C-H bond, typically at the C2 or C7 position, allowing for controlled alkylation, arylation, or other modifications. The choice of catalyst, ligand, and reaction conditions is critical for controlling the site of functionalization.

The table below summarizes key regioselective functionalization techniques applicable to the indole nucleus, which can be used to synthesize substituted precursors for a variety of indole-3-carboxamide analogues.

| Technique | Target Position | Catalyst/Reagent System | Key Feature |

| Direct C-H Arylation | C4 | Pd(OAc)₂, AgTFA, Glycine (transient directing group) | Allows functionalization of the benzene ring without pre-activation. nih.gov |

| Directed C-H Alkenylation | C2 | [Ru(p-cymene)Cl₂]₂, AgSbF₆, N-N bidentate directing group | Utilizes a removable directing group on the indole nitrogen to functionalize the C2 position. |

| Halogenation | C5, C7 | N-Halosuccinimide (NBS, NCS) | Electrophilic halogenation; regioselectivity can be influenced by the N-protecting group and solvent. |

| Carbonylative Synthesis | C3 | Pd(dppf)Cl₂, CuI, CO gas (40 bar) | Directly introduces a carbonyl group at the C3 position to form ketoamides or amides. beilstein-journals.org |

These regioselective methods are instrumental in creating a library of indole precursors that can then be converted to the final this compound analogues, each with a unique substitution pattern on the indole core.

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound is typically achieved through the coupling of indole-3-carboxylic acid and 2-bromoaniline. The efficiency of this amidation reaction is highly dependent on the optimization of several parameters, including the choice of coupling agent, base, solvent, and temperature. The goal is to maximize the yield and purity of the desired product while minimizing side reactions and the formation of impurities.

A systematic approach to optimization involves screening different reaction components. Key variables in the amide coupling step include:

Coupling Agents: Reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) are commonly tested.

Base: An organic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) is required to neutralize the acid formed during the reaction and to deprotonate the amine. nih.gov

Solvent: Aprotic solvents like DCM (Dichloromethane), DMF (Dimethylformamide), or THF (Tetrahydrofuran) are typically employed.

Temperature: Reactions are often initiated at 0 °C to control the initial exothermic reaction of the activated acid and then allowed to warm to room temperature. nih.gov

The following interactive data table illustrates a hypothetical optimization study for the final amide coupling step.

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EDC/HOBt | TEA | DMF | 25 | 65 |

| 2 | HATU | TEA | DMF | 25 | 82 |

| 3 | BOP | DIPEA | DMF | 25 | 91 |

| 4 | BOP | DIPEA | DCM | 25 | 88 |

| 5 | BOP | DIPEA | DCM | 0 to 25 | 94 |

Based on such optimization studies, the ideal conditions often involve using a potent coupling reagent like BOP with DIPEA as the base in a solvent like DCM, with initial cooling to moderate the reaction rate. nih.govmdpi.com

Spectroscopic Characterization Techniques in Indole-3-Carboxamide Synthesis (Excluding Basic Identification Data)

Beyond standard 1D NMR and IR spectroscopy for basic structural confirmation, advanced spectroscopic techniques are employed to provide a deeper understanding of the molecular structure, purity, and electronic properties of this compound and its analogues.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

HMBC is particularly crucial for confirming the connectivity between the indole core and the N-(2-Bromophenyl) group. It allows for the observation of correlations between protons and carbons separated by two or three bonds. For instance, a correlation between the amide proton (N-H) and the indole C3 carbon, as well as the C1' carbon of the phenyl ring, would unambiguously confirm the carboxamide linkage at the correct positions.

HSQC maps protons directly to their attached carbons, aiding in the definitive assignment of the complex aromatic signals in both the indole and bromophenyl rings.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization-Time of Flight) or Orbitrap MS provide highly accurate mass measurements (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition of the synthesized molecule, confirming that the product has the correct molecular formula (C₁₅H₁₁BrN₂O for the parent compound) and distinguishing it from potential isomers or impurities. nih.govnih.gov

Computational Spectroscopy: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. By calculating theoretical NMR chemical shifts, vibrational frequencies (IR/Raman), and UV-Vis absorption spectra, a direct comparison with experimental results can be made. tsijournals.com This synergy helps in the precise assignment of complex spectra and can provide insights into the molecule's conformational preferences, electronic structure, and intramolecular interactions, such as hydrogen bonding involving the amide N-H and the indole N-H protons. tsijournals.com

X-ray Photoelectron Spectroscopy (XPS): For indole-carboxamides intended for materials science applications (e.g., as components in organic electronics), XPS can be used. This surface-sensitive technique provides information on the elemental composition and the chemical and electronic state of the elements within the top 1-10 nm of a material's surface. researchgate.net It can confirm the presence and bonding environment of nitrogen, oxygen, and bromine atoms.

The table below outlines these advanced techniques and their specific applications in the characterization of indole-3-carboxamides.

| Technique | Information Obtained | Application Example |

| 2D NMR (HMBC, HSQC) | Through-bond proton-carbon correlations | Confirming the C3-amide linkage and assigning aromatic signals. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Differentiating the product from isobaric impurities and confirming the molecular formula. nih.gov |

| Computational Methods (DFT) | Theoretical spectra, molecular orbitals, conformational analysis | Correlating experimental and theoretical NMR/IR spectra for unambiguous peak assignment. tsijournals.com |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state | Characterizing thin films or surfaces of the material for electronics applications. researchgate.net |

Mechanistic Investigations of N 2 Bromophenyl 1h Indole 3 Carboxamide Interactions with Biological Targets

Enzyme Inhibition Studies

The indole-3-carboxamide framework is a recognized scaffold for the development of enzyme inhibitors. nih.gov The presence of both hydrogen bond donors and acceptors in the carboxamide group allows for critical interactions within the active sites of various enzymes. nih.gov

Renin: The renin-angiotensin system is a critical regulator of blood pressure, and its first and rate-limiting step is catalyzed by the enzyme renin. Consequently, the inhibition of renin is a key therapeutic strategy for hypertension. scispace.com Studies on series of indole-3-carboxamide derivatives have been conducted to explore their potential as renin inhibitors. scispace.com While specific inhibitory concentrations (IC50) for N-(2-Bromophenyl)-1H-indole-3-carboxamide are not extensively documented in publicly available literature, the general class of indole-3-carboxamides has been a subject of quantitative structure-activity relationship (QSAR) studies to correlate their chemical structures with their renin inhibitory activity. scispace.com These studies suggest that the nature and position of substituents on the phenyl ring of the carboxamide moiety can significantly influence the inhibitory potency.

Human Liver Glycogen Phosphorylase (HLGP): While the primary focus of this article is on renin, HIV-1 protease, and cannabinoid receptors, it is noteworthy that indole-2-carboxamide derivatives have shown inhibitory activity against HLGP. nih.gov This suggests that the broader indole (B1671886) carboxamide scaffold has the potential to interact with various enzymatic targets.

The kinetic characterization of enzyme-ligand interactions is crucial for understanding the mechanism of inhibition. For indole-3-carboxamide derivatives, these studies would typically involve determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies provide insights into how the inhibitor binds to the enzyme and affects its catalytic activity. While detailed kinetic studies for this compound are not specified in the reviewed literature, the general approach for this class of compounds would involve standard enzyme kinetic assays.

Receptor Binding and Functional Modulation Profiling

Beyond enzyme inhibition, indole-3-carboxamides have been extensively studied as modulators of G-protein coupled receptors (GPCRs), particularly cannabinoid receptors.

The cannabinoid CB1 receptor is a key component of the endocannabinoid system and is primarily expressed in the central nervous system. Indole-3-carboxamide and indazole-3-carboxamide derivatives represent a large and potent class of synthetic cannabinoid receptor agonists. nih.govresearchgate.net The affinity of these compounds for the CB1 receptor is typically determined through radioligand binding assays, which measure the concentration of the compound required to displace a known radiolabeled ligand from the receptor.

While the specific binding affinity (Ki) of this compound for the CB1 receptor is not explicitly stated in the available literature, studies on analogous compounds provide valuable insights. For instance, substitutions on the indole ring and the N-phenyl group can significantly impact receptor affinity and efficacy. nih.gov The presence of a halogen, such as the bromine atom in this compound, can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor binding pocket.

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |

|---|---|---|---|

| 5F-MDMB-PICA | 3.26 | 0.87 | nih.gov |

| ADB-FUBINACA | 0.69 | 0.59 | nih.gov |

Activation of the CB1 receptor can trigger various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which involves the extracellular signal-regulated kinase (ERK). While direct studies on this compound's effect on ERK activation are not available, research on related indole-2-carboxamides as allosteric modulators of the CB1 receptor has shown that these compounds can induce β-arrestin-mediated downstream activation of ERK signaling. This suggests that indole carboxamides can modulate CB1 receptor signaling in a biased manner, selectively activating certain pathways over others. The modulation of ERK signaling by this compound would likely depend on its specific binding mode and its efficacy as a CB1 receptor agonist or modulator.

Cellular and Subcellular Target Investigations (Excluding Clinical Human Trial Data)

Investigating the cellular and subcellular targets of a compound is essential for understanding its broader biological effects. For indole-3-carboxamide derivatives, their lipophilic nature suggests they can cross cell membranes and interact with intracellular targets. nih.gov

Studies on the cellular uptake and distribution of related compounds can provide clues about the potential behavior of this compound. The specific subcellular localization would depend on the physicochemical properties of the molecule. The investigation of cellular targets would involve a range of techniques, including cell-based assays to measure effects on cell viability, proliferation, and specific signaling pathways. Without specific experimental data, any discussion on the cellular and subcellular targets of this compound remains speculative but would be an important area for future research.

Membrane Perturbation as an Antimicrobial Mechanism

The antimicrobial properties of indole derivatives are a significant area of research, with membrane disruption being a key proposed mechanism of action. Studies on related compounds, such as 5-bromo-indole-3-carboxamide-polyamine conjugates, have demonstrated their ability to disrupt the bacterial membranes of both Gram-positive and Gram-negative bacteria nih.govresearchgate.net. This disruption is a critical factor in their antimicrobial and antibiotic-potentiating activities nih.govresearchgate.net.

The proposed mechanism involves the lipophilic indole core inserting into the lipid bilayer of the bacterial cell membrane. This insertion can lead to a loss of membrane integrity, causing leakage of essential intracellular components and ultimately leading to cell death. The presence of the bromophenyl group on this compound is likely to enhance its lipophilicity, which could, in turn, increase its ability to perturb the bacterial membrane. While direct experimental data for this compound is not available, the established activity of its structural analogs suggests that membrane perturbation is a highly probable antimicrobial mechanism.

Research on other N-phenyl-2-hydroxy-benzamide derivatives has also highlighted their activity against Gram-positive bacteria, further supporting the role of the substituted phenylamide moiety in antimicrobial action nih.gov.

Table 1: Antimicrobial Activity of a Structurally Related Indole-3-carboxamide Conjugate (Analogue 13b)

| Organism | Strain | Minimum Inhibitory Concentration (MIC) in µM |

| Staphylococcus aureus | ATCC 25923 | ≤ 0.28 |

| Methicillin-resistant S. aureus (MRSA) | ATCC 43300 | ≤ 0.28 |

| Acinetobacter baumannii | ATCC 19606 | ≤ 0.28 |

| Cryptococcus neoformans | ATCC 208821 | ≤ 0.28 |

Data derived from studies on a 5-bromo-indole-3-carboxamide-polyamine conjugate, which serves as a proxy for the potential activity of this compound. nih.gov

DNA Binding Characteristics and Intercalation Studies

The planar indole ring system is a common feature in molecules that interact with DNA. This interaction can occur through various modes, including groove binding and intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a desirable attribute for anticancer agents.

Studies on novel triazine-isatin hybrids, where isatin (B1672199) is an indole-2,3-dione, have shown strong DNA-binding affinity nih.gov. These compounds have been observed to bind to the grooves of DNA, with some derivatives exhibiting high binding constants nih.gov. The binding affinities for these compounds were found to be significant, suggesting that the indole core plays a crucial role in the interaction with DNA nih.gov.

While direct DNA binding studies for this compound have not been reported, its structural similarity to other DNA-binding indole derivatives suggests that it may also possess the ability to interact with DNA. The planar indole moiety could potentially intercalate into the DNA helix, while the bromophenyl group could influence the binding affinity and specificity. Further experimental validation through techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and molecular docking would be necessary to confirm and characterize the DNA binding properties of this compound.

Table 2: DNA Binding Characteristics of a Triazine-Isatin Hybrid (Compound 7f)

| Parameter | Value |

| Binding Constant (Kb) | 9.51 × 105 M-1 |

| Gibbs Free Energy (ΔG) | -34.1 kJ mol-1 |

| Docking Score | -10.3 kcal mol-1 |

This data, from a study on a related indole-dione compound, illustrates the potential for indole-containing molecules to exhibit strong DNA binding affinity. nih.gov

Interaction with Ion Channels (e.g., TRPC6)

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that are involved in a variety of physiological processes. The modulation of these channels is a target for the treatment of several diseases. While there is a growing body of research on small-molecule modulators of TRPC6, there is currently no direct evidence to suggest that this compound or closely related indole-3-carboxamides interact with these channels nih.govnih.gov.

The structural features required for a molecule to interact with TRPC6 are complex and not fully elucidated. Known modulators of TRPC6 encompass a diverse range of chemical scaffolds nih.gov. Given the lack of data linking indole-3-carboxamides to TRPC6 modulation, it is not possible to definitively state whether this compound would act as an agonist or antagonist of this channel. Future research, including electrophysiological studies and binding assays, would be required to explore any potential interaction between this compound and TRPC6 or other ion channels.

Computational and Theoretical Approaches in the Study of N 2 Bromophenyl 1h Indole 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-Bromophenyl)-1H-indole-3-carboxamide, docking simulations are instrumental in elucidating how this ligand might interact with its biological targets at an atomic level.

Molecular docking simulations are employed to predict the most favorable binding poses of this compound within the active site of a target protein. These predictions are based on scoring functions that estimate the binding affinity for different orientations. For instance, in studies of similar indole-2-carboxamide derivatives, docking has been used to understand their interactions with receptors like the MDM2-p53 binding pocket. One such study revealed that a 2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide showed a high binding affinity for the MDM2 receptor. researchgate.net This suggests that this compound could similarly be modeled to predict its orientation and interactions within various protein targets. The process involves preparing the 3D structure of the ligand and the receptor, followed by running docking algorithms to generate a series of possible binding modes, which are then ranked based on their predicted binding energies. researchgate.net

A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for the stability of the ligand-protein complex. For example, docking studies on 2,3-dialkylindoles and carbazoles with the MDM2-p53 receptor protein highlighted interactions with residues such as GLN20, LYS21, and ARG97. researchgate.net Similarly, for this compound, docking simulations would aim to identify the specific residues within a target's binding site that interact with the indole (B1671886) ring, the carboxamide linker, and the bromophenyl group. This information is vital for understanding the molecular basis of the compound's activity and for designing derivatives with improved binding affinity.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, Tyr |

| Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp, Met, Pro |

| Pi-stacking | Phe, Tyr, Trp, His |

This table represents potential amino acid residues that could be involved in interactions, based on general principles of molecular recognition.

Molecular Dynamics Simulations for Conformational Dynamics and Stability Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.

MD simulations are used to study the dynamic behavior of the this compound-protein complex in a simulated physiological environment. These simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of the initial docked pose. The root mean square deviation (RMSD) is a key parameter analyzed in MD simulations to assess the stability of the complex. nih.gov A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the binding mode is stable. Such simulations have been applied to other carboxamide derivatives to confirm the stability of their docked conformations within the active sites of enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR studies on indole derivatives have been conducted to understand the structural requirements for their biological activities. nih.govresearchgate.net For a series of indole-2-carboxamides, a QSAR study revealed that the electrostatic potential charges at specific atoms in the pharmacophore could be favorable or detrimental to the compound's activity as a CB1 receptor antagonist. researchgate.net Similarly, a 3D-QSAR study on indole and isatin (B1672199) derivatives as antiamyloidogenic agents led to the development of a model with good predictive statistics. nih.govmdpi.com

In the context of this compound, a QSAR model would be developed using a dataset of structurally similar compounds with known biological activities. The model would correlate various molecular descriptors (e.g., electronic, steric, hydrophobic properties) with the observed activity. The resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of compounds with enhanced potency. The predictive power of a QSAR model is typically validated using statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). rsc.org

| QSAR Model Parameter | Description |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal cross-validation. |

| r² (Coefficient of Determination) | A measure of how well the model fits the training set data. |

| r²_pred (Predictive R²) | A measure of the predictive ability of the model for an external test set of compounds. |

This table outlines the key statistical parameters used to validate the robustness and predictive power of a QSAR model.

Development of Predictive Models for Biological Activity

Predictive modeling is a cornerstone of modern drug discovery, enabling the estimation of a compound's biological activity without the need for initial synthesis and testing. For N-aryl-1H-indole-3-carboxamides, including the N-(2-Bromophenyl) derivative, various computational models are developed to forecast their efficacy against different biological targets. These models are built upon datasets of known indole-3-carboxamide derivatives and their experimentally determined activities.

Machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), and more advanced techniques like support vector machines (SVM) and neural networks, are commonly employed. These algorithms establish a mathematical relationship between the structural features of the molecules and their biological responses. For instance, a hypothetical predictive model for a series of N-aryl-1H-indole-3-carboxamides might yield a regression equation that links specific molecular descriptors to their inhibitory concentration (IC50) against a particular enzyme.

Table 1: Illustrative Example of a Predictive Model for a Series of N-aryl-1H-indole-3-carboxamides

| Model Type | Statistical Parameter | Value |

| Multiple Linear Regression (MLR) | Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (q²) | 0.78 | |

| Standard Error of Estimate (SEE) | 0.25 |

Such models are crucial for virtual screening campaigns, where large libraries of virtual compounds can be rapidly assessed to identify promising candidates for further investigation.

Identification of Physicochemical Descriptors Correlated with Efficacy

The biological activity of a molecule is intrinsically linked to its physicochemical properties. For this compound, computational methods are used to calculate a wide array of molecular descriptors that quantify these properties. These descriptors can be categorized into several groups, including electronic, steric, hydrophobic, and topological parameters.

By analyzing the correlation between these descriptors and the observed biological efficacy of a series of related compounds, researchers can identify the key physicochemical features that govern their activity. For the this compound scaffold, important descriptors might include:

Electronic Descriptors: The presence of the electron-withdrawing bromine atom on the phenyl ring significantly influences the electronic distribution of the entire molecule. Descriptors such as dipole moment, partial atomic charges, and highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energies can be correlated with the compound's ability to interact with its biological target.

Steric Descriptors: The size and shape of the 2-bromophenyl group can affect how the molecule fits into a receptor's binding pocket. Molar refractivity and specific steric parameters can quantify these effects.

Hydrophobic Descriptors: The lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP), is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in the target protein.

Table 2: Hypothetical Physicochemical Descriptors for a Series of Active N-(Aryl)-1H-indole-3-carboxamides

| Descriptor | N-(Phenyl) | N-(2-Chlorophenyl) | N-(2-Bromophenyl) | N-(4-Methoxyphenyl) |

| logP | 3.5 | 4.1 | 4.3 | 3.6 |

| Molar Refractivity | 85 | 90 | 93 | 92 |

| Dipole Moment (Debye) | 2.1 | 2.8 | 2.9 | 2.3 |

| HOMO Energy (eV) | -6.2 | -6.4 | -6.5 | -6.0 |

| LUMO Energy (eV) | -1.5 | -1.7 | -1.8 | -1.4 |

Ligand-Based and Structure-Based QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in computational drug design for establishing a quantitative correlation between the chemical structure and biological activity of a series of compounds. These approaches are broadly classified into ligand-based and structure-based methods.

Ligand-Based QSAR: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound and its analogs, a common ligand-based technique is the generation of a pharmacophore model. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity.

Another powerful ligand-based approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods align a series of active molecules and calculate their steric and electrostatic fields. The variations in these fields are then correlated with the differences in biological activity to generate a 3D contour map that highlights regions where modifications to the molecular structure would likely enhance or diminish efficacy.

Structure-Based QSAR: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based QSAR can be performed. This involves docking the series of indole-3-carboxamide derivatives, including this compound, into the active site of the receptor. The binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) are then used as descriptors in the QSAR model. This approach provides a more direct understanding of how structural modifications affect the binding affinity and, consequently, the biological activity.

De Novo Design and Virtual Screening Methodologies for Novel Indole-3-Carboxamide Analogues

Building upon the insights gained from predictive models and QSAR studies, computational chemists can employ de novo design and virtual screening to discover novel and more potent indole-3-carboxamide analogues.

De Novo Design: This approach involves the computer-aided generation of novel molecular structures from scratch. Algorithms can "grow" molecules within the active site of a target protein, ensuring optimal complementarity in terms of shape and chemical features. Starting with a fragment, such as the indole-3-carboxamide core, these programs can add functional groups and build up new structures that are predicted to have high binding affinity. This can lead to the discovery of completely novel scaffolds that retain the key interaction features of this compound.

Virtual Screening: Virtual screening is a high-throughput computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening: A pharmacophore model or a 2D/3D similarity search based on the structure of a known active compound like this compound is used to screen databases of millions of compounds.

Structure-Based Virtual Screening: This involves docking large libraries of compounds into the active site of the target protein and ranking them based on their predicted binding affinity. This method is particularly powerful for identifying diverse chemical scaffolds that can bind to the target.

These computational strategies have proven to be invaluable in accelerating the discovery of new drug candidates based on the indole-3-carboxamide framework, allowing for the exploration of vast chemical space in a time and cost-effective manner.

Diverse Pharmacological and Agrochemical Research Avenues for Indole 3 Carboxamides

Antimicrobial Research Potential

There is currently no specific data available in published scientific literature regarding the antibacterial activity of N-(2-Bromophenyl)-1H-indole-3-carboxamide against Gram-positive and Gram-negative bacterial strains.

Information detailing the antifungal properties or the mechanisms of action of this compound is not present in the available scientific research.

There are no studies available that investigate the potential synergistic effects of this compound with established antibiotics.

Anti-inflammatory and Antioxidant Investigations

Extensive literature searches have not yielded specific studies on the anti-inflammatory or antioxidant properties of This compound . While the broader class of indole-3-carboxamide derivatives has been a subject of interest in medicinal chemistry for such activities, research focusing on this particular substituted compound is not publicly available.

General research into other indole (B1671886) derivatives has shown that the indole nucleus is a promising scaffold for developing new anti-inflammatory and antioxidant agents. However, without specific experimental data for This compound , its potential in these areas remains uninvestigated.

Other Emerging Biological Activities

Antiviral Properties

There is currently no published research detailing the evaluation of This compound for any antiviral activity. The potential of this specific compound against viral pathogens has not been reported in the scientific literature.

Antidiabetic Research

A review of available scientific databases indicates that This compound has not been specifically investigated for its antidiabetic potential. Consequently, there are no research findings or data tables related to its effects on diabetes-related biological targets.

Antimalarial and Antiparasitic Potential

There is no available scientific literature on the antimalarial or broader antiparasitic activities of This compound . While other indole-containing compounds have been explored as potential treatments for parasitic diseases, this specific derivative remains unstudied in this context.

Anticholinesterase Activities

No studies have been published regarding the anticholinesterase activity of This compound . Its potential as an inhibitor of acetylcholinesterase or butyrylcholinesterase has not been a subject of scientific inquiry.

Herbicidal Activity as Auxin Receptor Antagonists

There is no information available in the scientific literature to suggest that This compound has been investigated for herbicidal activity or its potential to act as an auxin receptor antagonist. Research on the agrochemical applications of this specific compound has not been reported.

Future Directions and Research Challenges in N 2 Bromophenyl 1h Indole 3 Carboxamide Research

Development of Highly Efficient and Sustainable Synthetic Methodologies

The advancement of N-(2-Bromophenyl)-1H-indole-3-carboxamide research is intrinsically linked to the development of efficient and environmentally benign synthetic strategies. Traditional methods for creating indole-based structures often involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. rug.nl Future methodologies are expected to pivot towards more sustainable practices that offer high yields and purity while minimizing environmental impact.

A promising avenue is the refinement of multicomponent reactions, such as the Ugi four-component reaction (U-4CR), which allows for the assembly of complex molecules like indole-2-carboxamides in a single step from simple precursors. rug.nl This approach is lauded for its atom economy and ability to rapidly generate diverse chemical libraries. rug.nl Adapting such strategies for the synthesis of 3-substituted indole (B1671886) carboxamides, including the target compound, would represent a significant leap forward. rug.nl

Moreover, the exploration of green chemistry principles will be paramount. This includes the use of:

Alternative Solvents: Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions.

Catalysis: Employing biocatalysts or earth-abundant metal catalysts to replace precious and often toxic heavy metals like palladium.

Energy Efficiency: Utilizing microwave-assisted or sonication techniques to accelerate reactions and reduce energy consumption. researchgate.net

The development of a robust and scalable synthesis will be a critical enabler for extensive biological evaluation and further derivatization of this compound.

| Microwave-assisted Synthesis | Reduced reaction times, improved yields | Requires specialized equipment | High |

In-depth Mechanistic Elucidation of Biological Efficacy at the Molecular Level

While various indole-3-carboxamide derivatives have demonstrated a wide spectrum of biological activities, including antioxidant and anticancer effects, the precise molecular mechanisms underpinning these actions often remain elusive. researchgate.netresearchgate.net A significant challenge for future research on this compound will be to move beyond preliminary screening and conduct in-depth mechanistic studies.

This will necessitate a multi-pronged approach combining computational modeling with experimental validation. Key research questions to address include:

Target Identification: What specific proteins, enzymes, or nucleic acid structures does the compound interact with?

Binding Mode Analysis: How does the compound bind to its target(s) at the atomic level? Techniques like X-ray crystallography and NMR spectroscopy will be invaluable.

Pathway Analysis: Which signaling pathways are modulated by the compound's binding activity?

Structure-Activity Relationship (SAR): How do modifications to the indole core, the carboxamide linker, and the bromophenyl group affect biological activity?

For instance, studies on related indole-2-carboxamides have identified potential targets such as the mycobacterial membrane protein large 3 transporter (MmpL3) in tuberculosis and the epidermal growth factor receptor (EGFR) in cancer. nih.govnih.gov Investigating whether this compound interacts with these or other targets will be a crucial step. Understanding these fundamental mechanisms is essential for optimizing the compound's efficacy and minimizing off-target effects.

Rational Design of Next-Generation Indole-3-Carboxamide Analogues with Tuned Selectivity

The principles of rational drug design offer a powerful framework for developing next-generation analogues of this compound with improved potency and selectivity. mlsu.ac.in This approach relies on a detailed understanding of the compound's SAR and its interaction with its biological target(s).

Future research in this area will likely involve:

Computational Chemistry: Utilizing molecular docking and molecular dynamics simulations to predict how structural modifications will affect binding affinity and selectivity. nih.gov

Pharmacophore Modeling: Identifying the key chemical features of the molecule that are essential for its biological activity.

Bioisosteric Replacement: Substituting the bromine atom or other functional groups with different moieties to fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

For example, the position and nature of the halogen on the phenyl ring can significantly influence the biological activity of related compounds. A systematic exploration of different substitutions on both the indole and phenyl rings of this compound could lead to the discovery of analogues with superior therapeutic profiles. The goal is to create derivatives that are highly selective for their intended target, thereby reducing the potential for side effects.

Exploration of Undiscovered Biological Targets and Pathways for Therapeutic Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs. nih.gov This suggests that indole-3-carboxamides, including this compound, may have the potential to interact with a wide range of biological targets beyond those already identified.

A key challenge and opportunity for future research is to explore these undiscovered targets and pathways. This can be achieved through:

High-Throughput Screening: Testing the compound against large panels of enzymes, receptors, and cell lines to identify novel activities.

Chemical Proteomics: Using affinity-based probes to isolate and identify the protein targets of the compound from complex biological samples.

Phenotypic Screening: Observing the effects of the compound on cellular or organismal phenotypes to uncover novel therapeutic applications.

For example, some indole derivatives have been found to act as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a promising target for cancer immunotherapy. nih.govbohrium.com Investigating whether this compound or its analogues can modulate this or other emerging targets could open up new avenues for therapeutic development in areas such as oncology, neurodegenerative diseases, and infectious diseases. The broad biological potential of the indole-3-carboxamide core structure suggests that a comprehensive exploration of its target space is warranted.

Q & A

Q. What are the optimal synthetic routes for N-(2-Bromophenyl)-1H-indole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step approach, starting with indole-3-carboxylic acid derivatives. Key steps include:

- Coupling Reactions : Amide bond formation between indole-3-carboxylic acid and 2-bromoaniline derivatives using coupling agents like EDCI/HOBt or DCC .

- Halogenation : Bromine substitution at the 2-position of the phenyl ring may require electrophilic aromatic substitution under controlled conditions (e.g., using NBS or Br₂ in the presence of Lewis acids) .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from methanol/water mixtures improves purity.

Optimization can involve adjusting reaction temperatures (e.g., reflux vs. room temperature) and stoichiometric ratios of reagents to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- ¹H/¹³C NMR : Critical for confirming the indole core, bromophenyl substitution, and amide linkage. For example, the indole NH proton typically appears as a singlet near δ 10–12 ppm, while aromatic protons show splitting patterns consistent with substitution .

- LC/MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and NH vibrations.

Conflicting data, such as unexpected tautomeric forms, can be resolved via X-ray crystallography to unambiguously determine the solid-state structure .

Q. What in vitro biological assays are recommended for initial pharmacological screening of this compound?

- Enzyme Inhibition Assays : Test against kinases (e.g., Aurora kinases) or receptors (e.g., cannabinoid receptors) using fluorescence polarization or radiometric assays .

- Cytotoxicity Screening : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Solubility and Stability : Assess in PBS or simulated biological fluids (e.g., DMEM with 10% FBS) via HPLC .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the tautomeric forms of this compound derivatives?

- Crystallization : Grow single crystals via slow evaporation from methanol or DMSO/water mixtures .

- Data Collection and Refinement : Use SHELXL for structure solution and refinement. For example, a similar compound (N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) was resolved to confirm the keto-amine tautomer over hydroxy-pyridine forms .

- Hydrogen Bonding Analysis : Identify intra- and intermolecular interactions (e.g., N–H···O) that stabilize specific tautomers .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for indole-3-carboxamide derivatives?

- Substituent Variation : Modify the bromophenyl group (e.g., para vs. ortho substitution) or indole N-substituents to evaluate effects on bioactivity .

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen bond acceptors/donors and hydrophobic regions .

- Comparative Bioassays : Test analogs against the parent compound in parallel assays to correlate structural changes with potency .

Q. What are common by-products formed during the synthesis of this compound, and how can they be minimized or characterized?

- Common By-Products :

- Minimization Strategies :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Optimize reaction time to avoid side reactions .

- Characterization : LC/MS and 2D NMR (e.g., HSQC, HMBC) to assign by-product structures .

Q. How do solvent and pH conditions affect the stability and reactivity of this compound in subsequent derivatization reactions?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote decomposition at high temperatures. Non-polar solvents (e.g., toluene) favor stability but limit reactivity .

- pH Sensitivity :

- Derivatization Optimization : Use buffered conditions (e.g., pH 7–8) for Suzuki-Miyaura cross-couplings or click chemistry to preserve the core structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.